N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide
Description
N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide is a benzotriazole derivative featuring a nicotinamide moiety linked to a substituted benzotriazole core. The benzotriazole ring system is substituted with a 4-methoxy-phenyl group at position 2 and a methyl group at position 4.
Properties
Molecular Formula |
C20H17N5O2 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H17N5O2/c1-13-10-18-19(11-17(13)22-20(26)14-4-3-9-21-12-14)24-25(23-18)15-5-7-16(27-2)8-6-15/h3-12H,1-2H3,(H,22,26) |
InChI Key |
MDPOIDZODHXWHQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CN=CC=C3)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CN=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Biological Activity
N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide is a compound belonging to the class of benzotriazole derivatives, known for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzotriazole core, which is fused with a methoxyphenyl group and a nicotinamide moiety. The molecular formula is with a molecular weight of approximately 324.4 g/mol. Its unique structure contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O2 |
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide |
| Canonical SMILES | CC1=CC2=NN(N=C2C=C1NC(=O)C(C)C)C3=CC=C(C=C3)OC |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the cell. The benzotriazole ring can modulate enzyme activities and receptor functions, leading to alterations in cellular signaling pathways. Additionally, the nitrobenzamide moiety may participate in redox reactions that influence cellular processes.
Anticancer Activity
Research indicates that compounds within the benzotriazole class exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives similar to this compound show cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 values indicate potent activity, with some analogs showing effectiveness comparable to established chemotherapeutics like doxorubicin.
- U937 (Monocytic Leukemia) : The compound exhibits dose-dependent apoptosis induction in these cells.
The specific IC50 values for this compound have not been explicitly detailed in available literature but are expected to be within the micromolar range based on related compounds.
Antimicrobial Activity
Benzotriazole derivatives have also been noted for their antimicrobial effects. Studies reveal that certain modifications in the benzotriazole structure can enhance antibacterial and antifungal potency:
- Antibacterial : Compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
- Antifungal : Activity against Candida species has been reported, with minimum inhibitory concentration (MIC) values ranging from 1.6 μg/mL to 25 μg/mL.
Case Studies
- Study on MCF-7 Cells : A recent study evaluated the cytotoxicity of several benzotriazole derivatives, including those similar to this compound. Results indicated significant induction of apoptosis at varying concentrations, suggesting a potential role in breast cancer therapy .
- Antimicrobial Efficacy : Research conducted on benzotriazole derivatives showed promising results against Candida albicans, where modifications in the benzene ring led to increased antifungal activity . The study highlighted that introducing electron-withdrawing groups could enhance efficacy.
Comparison with Similar Compounds
Comparison with Thiazole-Containing Nicotinamide Derivatives
Compound 28 (N-(4-Fluorophenyl)-6-((4-methyl-2-phenylthiazol-5-yl)methylthio)-nicotinamide) :
- Core Structure : Replaces the benzotriazole with a thiazole ring. The thiazole is substituted with a phenyl group and a methylthio-nicotinamide side chain.
- The fluorophenyl group may enhance metabolic stability compared to the 4-methoxy-phenyl group in the target compound.
- Analytical Data :
- ESI-MS: m/z = 436.1 [M + H]⁺.
- HPLC Retention Time (gradient C): 6.85 min (70% purity).
Comparison with Thiazolidinone-Based Nicotinamides (NAT-1 and NAT-2)

NAT-1 (N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide) :
- Core Structure: Features a thiazolidinone ring (a 5-membered ring with sulfur, nitrogen, and a ketone) instead of benzotriazole.
- Substituents : Retains the 4-methoxy-phenyl group but lacks the methyl group present in the target compound.
- Functional Implications: Thiazolidinones are known for antimicrobial and antidiabetic activities, suggesting NAT-1 may target metabolic enzymes, unlike the benzotriazole-based compound.
NAT-2 (N-[2-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide) :
- Substituents : Replaces the 4-methoxy-phenyl with a bulky, antioxidant 3,5-di-tert-butyl-4-hydroxy-phenyl group.
- Potential Applications: The phenolic hydroxyl group enhances radical-scavenging capacity, making NAT-2 more suited for oxidative stress-related applications than the target compound.
Comparison with Formoterol-Related Compounds
Formoterol analogs (e.g., Compounds C, D, E in ) share the 4-methoxy-phenyl substituent but are structurally distinct as β₂-adrenergic agonists.
- Functional Groups: These compounds incorporate formamide or acetamide linkages and hydroxy-ethylamino side chains.
- Metabolic Considerations : The 4-methoxy-phenyl group in both the target compound and formoterol analogs may undergo similar Phase I demethylation pathways, but the benzotriazole core likely confers greater photostability.
Comparison with Heterocyclic Nicotinamide Derivatives
Example: N-(5-(2-(10H-Phenothiazin-10-yl)ethyl)-1,3,4-thiodiazol-2-yl)benzamide :
- Core Structure: Uses a thiadiazole ring fused with a phenothiazine system, contrasting with the benzotriazole in the target compound.
- Electronic Effects: The phenothiazine moiety introduces redox-active properties, which are absent in the target compound.
Key Insights and Limitations
- Data Gaps : Direct pharmacological or physicochemical data (e.g., logP, solubility, IC₅₀) for the target compound are lacking, necessitating inferences from structural analogs.
- Metabolic and Electronic Trends : The 4-methoxy-phenyl group is a common feature in diverse drug classes, suggesting shared metabolic pathways but divergent biological targets.
Q & A
Q. What methodologies design analogs with enhanced pharmacokinetic properties?
- Strategies :
- Prodrug Derivatization : Introduce hydrolyzable groups (e.g., esters) to improve solubility.
- Metabolic Stability Assays : Use liver microsomes to identify cytochrome P450 vulnerabilities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

